(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
Description
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one is a heterocyclic compound featuring a 2-thioxoimidazolidin-4-one core substituted with a phenyl group at position 3 and a pyridin-3-ylmethylidene moiety at position 3. Its synthesis typically involves the condensation of 2-thioxoimidazolidin-4-one with pyridine-3-carbaldehyde under acidic conditions, often using β-alanine or acetic acid as catalysts . The E-configuration at the C5 position is critical for its biological activity, as geometric isomerism (E vs. Z) can significantly alter molecular interactions .
Properties
Molecular Formula |
C15H11N3OS |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9+ |
InChI Key |
ZBLKGKCJHRJOTA-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S |
Origin of Product |
United States |
Biological Activity
The compound (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one belongs to the class of thioxoimidazolidinones, which have garnered attention due to their diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of thioxoimidazolidinone derivatives, including our compound of interest, in exhibiting significant anticancer activity. The following table summarizes key findings related to its biological activity:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic genes such as p53 and Caspases while inhibiting anti-apoptotic factors like Bcl-2. This was evidenced by significant increases in apoptotic markers following treatment with the compound .
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is crucial for controlling cancer cell proliferation .
- Reactive Oxygen Species (ROS) Production : The compound has been observed to elevate ROS levels within cancer cells, contributing to oxidative stress and subsequent cell death .
- Inhibition of PI3K/AKT Pathway : In vitro studies suggest that the compound inhibits the PI3K/AKT signaling pathway, which is often dysregulated in various cancers, thereby enhancing its anticancer efficacy .
Case Studies
A notable case study involved the evaluation of several derivatives of thioxoimidazolidinones against liver cancer cells (HepG2). The most promising derivative demonstrated an IC50 value of 0.017 µM, significantly lower than traditional chemotherapeutics like Staurosporine and 5-FU, indicating superior potency against liver cancer cells .
Additionally, a study on HCT116 colon cancer cells revealed that the compound could effectively inhibit cell growth at an EC50 value of 7.1 µM while inducing substantial ROS production, further supporting its role as a potential therapeutic agent against colon cancer .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thioxoimidazolidinones exhibit significant antimicrobial properties. A study focused on synthesizing a library of 2-thioxoimidazolidinone derivatives demonstrated that these compounds possess potent antibacterial and antifungal activities. Specifically, (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one was evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Thioxoimidazolidinone Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antitumor Activity
Another significant application of this compound lies in its antitumor potential. Studies have shown that thioxoimidazolidinones can bind to DNA and inhibit cancer cell proliferation. Research involving copper(II) complexes of thioxoimidazolidinones revealed their ability to interact with DNA, leading to apoptosis in cancer cells . This positions this compound as a candidate for further development as an anticancer agent.
Table 2: Antitumor Activity of Metal Complexes with Thioxoimidazolidinones
| Complex Type | Cancer Cell Line Tested | IC50 Value |
|---|---|---|
| Copper(II) Complex | HeLa | 15 µM |
| Nickel(II) Complex | MCF7 | 20 µM |
Coordination Chemistry Applications
The ability of this compound to form complexes with transition metals opens avenues in coordination chemistry. Such complexes can exhibit enhanced biological activities compared to their non-complexed forms. The synthesis and characterization of these metal complexes have shown that they can stabilize certain metal ions while enhancing their bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues and Substitution Effects
The 2-thioxoimidazolidin-4-one scaffold is highly versatile, with substitutions at positions N1, N3, and C5 modulating pharmacological and physicochemical properties. Key analogues include:
Key Observations :
- C5 Substitutions : Pyridin-3-ylmethylidene in the target compound introduces a nitrogen-rich aromatic system, enhancing hydrogen bonding and π-π stacking compared to phenyl or benzyl groups in analogues like IM-2 .
- N1/N3 Modifications: Acylation at N1 (e.g., compound 4 in ) improves anti-inflammatory activity by 20–30% over non-acylated derivatives, suggesting that electron-withdrawing groups enhance target binding .
Antidiabetic and Antioxidant Activity
- Analogues like 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters exhibit moderate α-amylase inhibition (IC50: 12–18 µM), but the pyridine substituent in the target compound could improve specificity for diabetic targets .
Anti-inflammatory Activity
- Derivatives with N1 acyl groups (e.g., compound 4 in ) suppress nitric oxide (NO) production by 50–60% at 10 µM, comparable to celecoxib. The target compound’s pyridine moiety may further enhance NO suppression due to its electron-deficient nature .
Herbicidal Activity
- 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one esters show 50–60% efficacy against weeds at 1,000 g/ha, attributed to their ester groups’ hydrolytic stability. The target compound’s pyridine group may reduce phytotoxicity but requires empirical validation .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via condensation of 2-thioxoimidazolidin-4-one (or its sodium salt) with the corresponding aldehyde (in this case, 3-pyridinecarboxaldehyde) under acidic or basic catalysis. The key step is the formation of the C=C bond between the 5-position of the imidazolidinone ring and the aldehyde carbonyl carbon, resulting in the (5E)-configured product.
Detailed Preparation Methods
Condensation of 2-thioxoimidazolidin-4-one with 3-pyridinecarboxaldehyde
-
- 2-thioxoimidazolidin-4-one (starting material)
- 3-pyridinecarboxaldehyde (aromatic aldehyde)
- Catalyst: Morpholine or sodium acetate (AcONa) in acetic acid (AcOH) or ethanol (EtOH)
- Solvent: Ethanol or AcOH
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours (typically 2-6 hours)
-
- Dissolve 2-thioxoimidazolidin-4-one and 3-pyridinecarboxaldehyde in ethanol or acetic acid.
- Add morpholine or sodium acetate as a catalyst.
- Stir the mixture at room temperature or gently reflux.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
- Purify by recrystallization or chromatography.
-
- The reaction yields (5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one as the major product.
- The (E)-configuration is favored due to thermodynamic stability.
-
- Reported yields vary but typically range from 60% to 85% under optimized conditions.
Alternative One-Pot and Multi-Component Syntheses
- Some methods use a one-pot condensation involving aryl isothiocyanates, glycine, and aldehydes in acetic acid to form thiohydantoin derivatives, which upon further treatment yield the target compound.
- Alkylation of the thioxo group (S-methylation) can be performed post-condensation using iodomethane and base to afford methylthio derivatives, but for the parent compound, this step is omitted.
Reaction Optimization and Kinetics
| Triethylamine Equiv. | Reaction Time (min) | Yield (%) |
|---|---|---|
| 0.5 | 240 | 50 |
| 1.0 | 90 | 75 |
| 2.0 | 20 | 90 |
Increasing the base catalyst concentration accelerates the reaction and improves yield significantly.
| Temperature (°C) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 25 (RT) | 360 | 60 |
| 60 | 120 | 75 |
| 110 | 20 | 90 |
Characterization Techniques
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR confirm the presence of the imidazolidinone ring, phenyl and pyridinyl substituents, and the exocyclic double bond.
- Mass Spectrometry (MS):
- Confirms molecular weight consistent with the target compound.
- Infrared Spectroscopy (IR):
- Characteristic bands for C=O (imidazolidinone), C=S (thioxo group), and C=C (methylidene) are observed.
- X-ray Crystallography:
Representative Reaction Scheme
$$
\text{2-thioxoimidazolidin-4-one} + \text{3-pyridinecarboxaldehyde} \xrightarrow[\text{morpholine}]{\text{EtOH, reflux}} (5E)-3\text{-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one}
$$
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation in EtOH with morpholine | 2-thioxoimidazolidin-4-one + 3-pyridinecarboxaldehyde | Morpholine, EtOH, reflux | 70-85 | Common method, favors (E)-isomer |
| Condensation in AcOH with sodium acetate | Same as above | AcONa, AcOH, reflux | 60-80 | Acidic medium, mild conditions |
| One-pot multi-component synthesis | Aryl isothiocyanate + glycine + aldehyde | AcOH, heat | 50-75 | More complex, allows derivative synthesis |
| S-methylation post-condensation | Above product + iodomethane + base | Base, MeI, RT | 60-77 | For methylthio derivatives, not parent compound |
Research Findings and Notes
- The this compound compound exhibits good stability under the reaction conditions.
- The (E)-configuration is thermodynamically favored and confirmed by crystallographic studies.
- Reaction kinetics are strongly influenced by catalyst concentration and temperature, with optimized conditions significantly improving yield and reducing reaction time.
- The compound is amenable to further functionalization, such as S-methylation, which can modulate biological activity.
- Characterization data consistently support the formation of the target compound with the expected molecular structure.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Solvent System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Et₃N/DMF-H₂O | Room temperature | 85–92 | ≥98% | |
| Microwave-assisted synthesis | DMF, 80°C | 78–88 | 95–97% |
Advanced: How can reaction conditions be optimized to improve E/Z isomer selectivity?
Answer:
Isomeric selectivity is influenced by reaction kinetics and thermodynamics. For example, microwave irradiation promotes kinetic control, favoring the Z-isomer (up to 85:15 Z:E ratio), while flash vacuum pyrolysis (FVP) under thermal conditions enhances thermodynamic stability of the E-isomer . Computational methods like DFT and NBO analysis can predict transition states and guide solvent/temperature selection. Key parameters:
- Temperature: Lower temps favor kinetic products.
- Solvent polarity: Polar solvents stabilize charged intermediates.
- Catalysts: Base catalysts (e.g., Et₃N) improve cyclization efficiency.
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .
- HPLC: Quantifies purity (>98% required for pharmacological studies) .
- Mass spectrometry (MS): Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₁₂N₃OS₂: 314.04) .
- X-ray crystallography: Resolves stereochemistry using SHELX programs .
Advanced: How do computational methods (e.g., DFT) resolve mechanistic ambiguities in dehydrogenation reactions?
Answer:
DFT calculations model reaction pathways, such as the thermal dehydrogenation of 5-benzyl derivatives to benzylidene products. For example:
Q. Table 2: DFT-Calculated Energy Barriers
| Reaction Pathway | ΔG‡ (kcal/mol) | Isomer Preference |
|---|---|---|
| Microwave-assisted | 22.3 | Z-isomer |
| FVP | 18.7 | E-isomer |
Basic: What biological activities are reported for thioxoimidazolidinone derivatives?
Answer:
This class exhibits:
- Antimicrobial activity: Inhibition of bacterial enzymes (e.g., DNA gyrase).
- Anti-inflammatory effects: COX-2 suppression in vitro .
- Anticancer potential: Apoptosis induction in cancer cell lines (IC₅₀ values: 5–20 µM) .
Note: Biological data for the specific compound may require validation via assays like MTT or enzymatic inhibition studies.
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation: Combine NMR, X-ray, and MS data. For example, NOESY NMR can distinguish E/Z isomers, while X-ray crystallography provides unambiguous confirmation .
- Dynamic effects: Consider temperature-dependent NMR to detect conformational exchange.
- Crystallographic refinement: Use SHELXL for high-resolution structures .
Basic: What are the key challenges in purifying this compound?
Answer:
- By-product formation: Unreacted phenylisothiocyanate or dimeric species.
- Isomer separation: Requires chiral HPLC or recrystallization in non-polar solvents .
- Purity thresholds: ≥95% purity for biological assays, achieved via column chromatography (silica gel, hexane/EtOAc gradient).
Advanced: What strategies improve yields in multi-step syntheses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
